N-(4-{[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]sulfonyl}phenyl)acetamide
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Overview
Description
N-(4-{[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound includes a phenyl ring substituted with a sulfonyl group and an acetamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-aminophenyl sulfone with acetic anhydride to form N-(4-aminophenyl)sulfonylacetamide. This intermediate is then reacted with 1-piperidinylcarbonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and halogenated phenyl compounds .
Scientific Research Applications
N-(4-{[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]sulfonyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in bacteria and cancer cells. This inhibition leads to the disruption of cellular processes, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
- N-(4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl)acetamide
Uniqueness
N-(4-{[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]sulfonyl}phenyl)acetamide is unique due to its dual piperidinyl groups, which enhance its binding affinity to molecular targets and increase its biological activity compared to similar compounds .
Properties
Molecular Formula |
C19H27N3O4S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[4-[3-(piperidine-1-carbonyl)piperidin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C19H27N3O4S/c1-15(23)20-17-7-9-18(10-8-17)27(25,26)22-13-5-6-16(14-22)19(24)21-11-3-2-4-12-21/h7-10,16H,2-6,11-14H2,1H3,(H,20,23) |
InChI Key |
XVAOKCBTPOYZOY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCCC3 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
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